2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-methoxy-6-[(E)-2-pyrimidin-5-ylethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-19-13-5-3-4-12(14(13)15(18)20-2)7-6-11-8-16-10-17-9-11/h3-10H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECNMHSEYYLDHL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Methoxy Group Introduction
The benzoate backbone can be derived from 2-hydroxy-6-methylbenzoic acid, as outlined in patent CN113072441A. Key steps include:
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Methylation : Reaction of 2-hydroxy-6-methylbenzoic acid with dimethyl sulfate in the presence of sodium hydroxide to yield 2-methoxy-6-methylbenzoic acid.
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Esterification : Treatment with methanol under acidic conditions to form methyl 2-methoxy-6-methylbenzoate.
Vinyl Group Installation
The methyl group at position 6 is functionalized into a vinyl unit via dehydrogenation or halogenation followed by elimination. For example:
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Halogenation : Bromination using N-bromosuccinimide (NBS) to form 6-bromo-2-methoxybenzoic acid methyl ester.
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Dehydrohalogenation : Treatment with a strong base (e.g., KOtBu) to yield the vinyl derivative.
Pyrimidine Coupling Strategies
Heck Coupling
A palladium-catalyzed coupling between 6-bromo-2-methoxybenzoic acid methyl ester and pyrimidin-5-ylethene:
Conditions :
Wittig Reaction
Formation of the vinyl bridge via reaction of a benzaldehyde intermediate with a pyrimidine-containing ylide:
Conditions :
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Ylide generation: NaH or KOtBu
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Solvent: THF, 0°C to room temperature
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Stereoselectivity: Predominantly E-isomer due to stabilized ylide
One-Pot Diazotization and Coupling
Adapting methodologies from patent CN113072441A, a diazotization-hydrolysis sequence could introduce hydroxyl groups for subsequent functionalization:
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Diazotization : Treat 2-amino-6-methylbenzoate with NaNO₂/H₂SO₄.
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Hydrolysis : Generate 2-hydroxy-6-methylbenzoate.
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Vinylation : Oxidative coupling with pyrimidine-5-carbaldehyde under acidic conditions.
Challenges and Optimization
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Stereochemical Control : Ensuring E-selectivity in vinylation steps requires precise catalyst selection (e.g., PdCl₂(PPh₃)₂ for Heck reactions).
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Purification : High-vacuum distillation (as described in) or chromatography may be needed to isolate the product from regioisomers.
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Stability : The vinylpyrimidine group is prone to oxidation; reactions should be conducted under inert atmospheres.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Hydroxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester.
Reduction: 2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester.
Substitution: 2-Halo-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester.
Scientific Research Applications
2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Vinyl vs. Ethyl Linkers
Replacing the vinyl group in the parent compound with an ethyl linker (CAS 365542-70-7) reduces conjugation, which may lower UV absorption and alter electronic properties. The ethyl variant’s higher molecular weight (272.30 vs. 270.28 g/mol) also suggests differences in solubility and diffusion kinetics .
Heterocyclic Substituents
- Pyrimidine vs. Thiazole/Thiophene : The pyrimidine ring in the parent compound (a nitrogen-rich heterocycle) contrasts with the chlorothiazole (CAS 365542-32-1) and thiophene (CAS 1171924-45-0) analogs. Thiazole’s electron-withdrawing chlorine enhances electrophilicity, making it suitable for covalent binding in drug design. Thiophene, a sulfur-containing heterocycle, improves π-π stacking in conductive materials .
Ester Modifications
Sulfonylurea Derivatives
Compounds like sulfometuron-methyl () incorporate sulfonylurea moieties, enabling herbicidal activity through acetolactate synthase inhibition. The parent compound lacks this functionality, limiting its utility in agriculture but preserving focus on therapeutic research .
Material Science Potential
The thiophene analog (CAS 1171924-45-0) demonstrates how heterocycle choice impacts material properties. Thiophene’s electron-rich structure enhances charge transport, making it valuable in organic semiconductors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester, and how can purity be optimized?
- Methodology : The compound’s vinyl-pyrimidine moiety suggests the use of cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to link the pyrimidine and benzoic acid ester subunits. For example, a palladium-catalyzed coupling between 5-bromopyrimidine and a pre-functionalized benzoic acid methyl ester derivative could be employed . Purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., using methanol/water mixtures) ensures high purity (>95%). Confirm purity via HPLC with a C18 column and UV detection at 254 nm, referencing retention times of structurally similar benzoic acid esters .
Q. How should researchers characterize this compound’s structural and electronic properties?
- Methodology :
- NMR : Use - and -NMR in deuterated solvents (e.g., CDCl or DMSO-d) to confirm vinyl linkage (doublet signals at δ 6.5–7.5 ppm) and ester group (singlet at δ 3.8–4.0 ppm for OCH) .
- X-ray crystallography : Resolve crystal structure to verify stereochemistry and intermolecular interactions (e.g., π-π stacking of the pyrimidine ring) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation.
Q. What solvents are optimal for solubility and stability studies?
- Methodology : Based on analogs like methoxy-benzoic acid esters, the compound is likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Test solubility via turbidimetric titration. Stability studies should include HPLC-MS monitoring under varying pH (2–12) and temperatures (4°C–40°C) to identify degradation products .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential biological activity?
- Methodology :
- Synthetic modifications : Introduce substituents (e.g., halogens, methyl groups) at the pyrimidine C-2 or benzoic acid C-4 positions to assess impact on bioactivity .
- Biological assays : Screen against enzyme targets (e.g., kinases or sulfonylurea receptors) using fluorescence-based assays. Compare IC values with commercial pyrimidine derivatives .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., HER2 kinase), focusing on hydrogen bonding with the methoxy group and π-stacking of the pyrimidine ring .
Q. What computational approaches can predict electronic properties relevant to reactivity?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- TD-DFT : Simulate UV-Vis spectra (λ ~280–320 nm for conjugated systems) and compare with experimental data .
Q. How can contradictory data in solubility or thermal stability be resolved?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Measure melting points and detect polymorphic transitions. Discrepancies may arise from crystalline vs. amorphous forms .
- Solvent effects : Test solubility in binary solvent systems (e.g., ethanol/water) to identify co-solvency trends. Contradictory reports may stem from impurities or hydration states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
